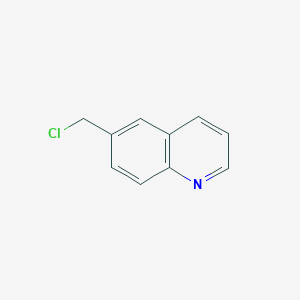

6-(Chloromethyl)quinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNGWZDUQKEARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562780 | |

| Record name | 6-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-82-8 | |

| Record name | 6-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Chloromethyl)quinoline: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 6-(chloromethyl)quinoline, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. The document elucidates its physicochemical properties, outlines robust synthetic protocols, and details its reactivity, with a focus on its application as a versatile scaffold in drug discovery. Emphasis is placed on the causality behind experimental choices and safety protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their work.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical development.[1] Its unique electronic distribution and structural rigidity are cornerstones in the design of numerous therapeutic agents, including the historic antimalarial drug quinine and its synthetic analogs.[2] The functionalization of this core structure is key to modulating biological activity. This compound, in particular, serves as a highly valuable building block. The introduction of a reactive chloromethyl group at the 6-position provides a strategic "handle" for synthetic chemists. This benzylic chloride is an excellent electrophile, enabling facile covalent linkage to a diverse array of nucleophilic partners through substitution reactions.[3] This guide will detail the synthesis, properties, and strategic applications of this key intermediate, which is most commonly supplied as its more stable hydrochloride salt for enhanced handling and longevity.[3]

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. This compound is typically stored and handled as its hydrochloride salt to improve stability.[3]

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 2764-59-2[4][5] | Not commonly assigned; reactive intermediate |

| Molecular Formula | C₁₀H₉Cl₂N[5] | C₁₀H₈ClN |

| Molecular Weight | 214.09 g/mol [4] | 177.63 g/mol (Calculated) |

| Appearance | Typically an off-white to light tan powder | Not typically isolated as a stable solid |

| Purity | Often supplied at ≥95% purity[4] | N/A |

Note: Properties for the free base are calculated and provided for theoretical reference.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a two-stage process, beginning with the construction of the quinoline core, followed by the targeted functionalization of the methyl group.

Stage 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis is a robust and time-honored method for constructing the quinoline ring system.[6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. To produce 6-methylquinoline, p-toluidine (4-methylaniline) is used as the aniline component.

Mechanism Insight:

-

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of p-toluidine acts as a nucleophile, attacking the acrolein via a 1,4-conjugate (Michael) addition.

-

Cyclization: The acidic environment catalyzes the electrophilic cyclization of the intermediate onto the aromatic ring.

-

Dehydration & Oxidation: A subsequent dehydration and oxidation step, facilitated by an agent like nitrobenzene or arsenic pentoxide, yields the final aromatic 6-methylquinoline ring system.[6]

Stage 2: Free-Radical Chlorination of 6-Methylquinoline

The conversion of the methyl group of 6-methylquinoline to a chloromethyl group is achieved through a free-radical halogenation reaction.[7][8] This process is analogous to the well-known benzylic halogenation of toluene.[2] The use of N-Chlorosuccinimide (NCS) as the chlorine source, initiated by UV light or a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), provides a controlled method for this transformation.[9]

Mechanism Insight: The reaction proceeds via a classic free-radical chain mechanism:[8]

-

Initiation: The initiator (e.g., BPO) decomposes upon heating or UV irradiation to form initial radicals. These radicals abstract a chlorine atom from NCS to generate a succinimidyl radical and the key chlorine radical (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 6-methylquinoline. This is the rate-determining step and is highly favored at the benzylic position due to the resonance stabilization of the resulting quinolylmethyl radical.

-

This quinolylmethyl radical then abstracts a chlorine atom from another molecule of NCS to form the desired this compound product and a new succinimidyl radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Side-Chain Chlorination

This protocol is a representative methodology based on established chemical principles and should be adapted and optimized by the end-user.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-methylquinoline (1.0 eq.), N-Chlorosuccinimide (NCS, 1.1 eq.), and a suitable solvent such as carbon tetrachloride or benzene.

-

Initiation: Add a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77-80°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 10% sodium carbonate solution to remove any acidic impurities, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification & Salt Formation:

-

Remove the solvent under reduced pressure to yield the crude this compound free base.

-

For purification and stabilization, dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethanol.[3]

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Applications in Drug Discovery and Development

The synthetic utility of this compound stems from the high reactivity of its benzylic chloride. This functional group serves as a potent electrophile for Sₙ2 reactions, allowing for the covalent attachment of a wide range of nucleophiles.[3] This positions the molecule as a key intermediate for building libraries of novel compounds with diverse pharmacological potential.

-

Scaffold for Novel Therapeutics: By reacting this compound with various amines, thiols, alcohols, or other nucleophiles, researchers can rapidly generate a library of derivatives. Each derivative incorporates the quinoline core, a known pharmacophore, while presenting a new functional group for interaction with biological targets. This approach is instrumental in lead optimization for anticancer, anti-inflammatory, and antimicrobial agents.[1]

-

Precursor to Complex Heterocycles: The chloromethyl group can be further elaborated to construct more complex fused heterocyclic systems, expanding the chemical space available for drug discovery.

// Central Scaffold scaffold [label="this compound", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Nucleophiles amine [label="Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; thiol [label="Thiol (R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; other_nu [label="Other Nucleophiles (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products product_amine [label="Amine Derivative", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_thiol [label="Thioether Derivative", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_alcohol [label="Ether Derivative", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_other [label="Diverse Library", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges scaffold -> product_amine [label="+"]; amine -> product_amine;

scaffold -> product_thiol [label="+"]; thiol -> product_thiol;

scaffold -> product_alcohol [label="+"]; alcohol -> product_alcohol;

scaffold -> product_other [label="+"]; other_nu -> product_other; }

Caption: Nucleophilic substitution enables diverse derivative synthesis.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound hydrochloride requires careful handling to ensure personnel safety and maintain compound integrity.

5.1. Hazard Identification (GHS)

Based on supplier safety data for the hydrochloride salt:[1]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Respiratory Irritation | H335 | May cause respiratory irritation |

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation. After handling, wash hands thoroughly.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced functional molecules. Its value lies in the strategic placement of a reactive chloromethyl group on the biologically significant quinoline scaffold. A thorough understanding of its synthesis via the Skraup reaction and subsequent free-radical chlorination, combined with a mastery of its reactivity in nucleophilic substitution reactions, empowers chemists to generate novel molecular architectures. Adherence to stringent safety protocols is paramount when handling this reactive compound. This guide serves as a foundational resource to facilitate its effective and safe use in pioneering research and development.

References

- Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline.SciSpace.

- Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... (n.d.). ResearchGate.

- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate.

- Showing Compound 6-Methylquinoline (FDB011115). (2010). FooDB.

- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.

- Free-radical halogenation. (n.d.). Wikipedia.

- Free radical halogenation. (n.d.). chemeurope.com.

- Process for chlorination of side chains. (1964). Google Patents.

- Free Radical Reactions. (2021). YouTube.

- 10.1 Free Radical Halogenation | Organic Chemistry. (2020). YouTube.

- Explaining the methylbenzene - chlorine free radical substitution mechanism. (n.d.). Chemguide.

- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (n.d.). PMC - NIH.

- 6-methyl quinoline 6-methylquinoline. (n.d.). The Good Scents Company.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 2764-59-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. scispace.com [scispace.com]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. Free_radical_halogenation [chemeurope.com]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

6-(Chloromethyl)quinoline: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous synthetic compounds with significant biological and physical properties. Among its many derivatives, 6-(Chloromethyl)quinoline emerges as a particularly versatile building block. The presence of a reactive chloromethyl group at the 6-position provides a chemically tractable handle for a myriad of synthetic transformations, enabling the construction of complex molecular architectures. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of this compound, grounded in scientific integrity and practical, field-proven insights.

Core Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound is paramount for its effective application in any research or development endeavor. These properties govern its behavior in various chemical environments and inform decisions regarding reaction conditions, purification strategies, and formulation.

Table 1: Key Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 70.8 to 72.5°C[1] |

| Solubility | Limited solubility in polar solvents like water; higher solubility in non-polar organic solvents such as hexane and chloroform.[2] |

| CAS Number | 2644-82-8[1] |

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is a critical first step in any experimental workflow. A multi-technique approach provides a self-validating system, where the convergence of data from different analytical methods builds confidence in the material's quality.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the quinoline ring and a diagnostic singlet for the methylene protons of the chloromethyl group. The carbon spectrum will complement this by showing the expected number of aromatic and aliphatic carbon signals.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Both electron ionization (EI) and electrospray ionization (ESI) are suitable techniques, providing a molecular ion peak and a fragmentation pattern that can be used for structural confirmation.[3]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for purity determination. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for assessing purity and identifying volatile impurities.[4]

Experimental Protocols: From Theory to Practice

The following protocols are presented not merely as a list of steps, but with an explanation of the underlying principles, reflecting the causality behind experimental choices.

Workflow for Purity Determination by HPLC

Caption: A typical HPLC workflow for purity assessment.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare filtered and degassed acetonitrile and water. The rationale for degassing is to prevent the formation of bubbles in the pump and detector, which can cause baseline noise and affect quantification.

-

Standard and Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase. Precise weighing is crucial for accurate quantification.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. This ensures reproducible retention times.

-

Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

-

Data Processing: Integrate the peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Reactivity and Synthetic Utility: The Chemist's Perspective

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the quinoline moiety into a wide range of molecules.

Key Synthetic Transformations

Caption: The central role of nucleophilic substitution.

This reactivity is the cornerstone of its use in the synthesis of novel compounds with potential applications in various fields, including the development of anti-malarial drugs and other therapeutic agents.[5] The quinoline core itself is a key pharmacophore in many biologically active molecules.[5][6][7]

Stability and Handling: A Prerequisite for Reliable Science

Stability: this compound is a relatively stable compound under standard laboratory conditions. However, like many chlorinated organic compounds, it should be protected from excessive heat and light to prevent degradation. It is advisable to store it in a cool, dry, and well-ventilated place.[8][9]

Handling: As a matter of good laboratory practice, this compound should be handled in a chemical fume hood.[8] It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn to avoid skin and eye contact.[8][9][10] In case of accidental exposure, it is important to follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9][10][11]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the synthetic chemist. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal starting material for the synthesis of a diverse array of functionalized quinoline derivatives. A thorough understanding of its characteristics, as detailed in this guide, is the foundation for its safe and effective use in the pursuit of scientific innovation.

References

- Solubility of Things. 2-(Chloromethyl)quinoline. [Link]

- Bhardwaj, N., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]

- Wikipedia. Quinoline. [Link]

- Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. [Link]

- Ren, Y., et al. (2019). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science. [Link]

- Pérez-Pavo, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 6-(Chloromethyl)quinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Chloromethyl)quinoline, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and provide detailed, field-proven protocols for its synthesis and subsequent derivatization. As a reactive intermediate, the utility of this compound will be contextualized through its application in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors. This document is designed to serve as a practical and authoritative resource, grounded in established chemical principles and supported by verifiable analytical data and literature citations.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a quinoline core substituted with a chloromethyl group at the 6-position. This benzylic chloride functionality is the key to its synthetic versatility, rendering the methylene carbon highly susceptible to nucleophilic substitution.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its atomic composition and mass.

These values are essential for all stoichiometric calculations in synthesis and for characterization by mass spectrometry.

Physicochemical Data

The physical state and properties of this compound are critical for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 2644-82-8 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 70.8 to 72.5 °C | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | ClCC1=CC=C2N=CC=CC2=C1 | [1] |

| InChI Key | OBNGWZDUQKEARE-UHFFFAOYSA-N | [1] |

Table 1: Core physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is not as commonly documented as parent quinolines. However, a robust and logical pathway involves two primary stages: the formation of a methylated quinoline precursor, followed by chlorination. A common industrial and laboratory route is the Skraup synthesis to form 6-methylquinoline, followed by free-radical chlorination.

Stage 1: Synthesis of 6-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Diagram 1: Workflow for the Skraup synthesis of 6-methylquinoline.

Stage 2: Chlorination of 6-Methylquinoline

The conversion of the methyl group to a chloromethyl group is typically achieved via a free-radical halogenation mechanism. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation as it provides a controlled source of chlorine radicals, minimizing over-halogenation.

Protocol 1: Synthesis of this compound

-

Materials: 6-Methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline (1 equivalent) in CCl₄.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as BPO or AIBN (0.05 equivalents).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its benzylic chloride group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide variety of functional groups.

Diagram 2: Key nucleophilic substitution reactions of this compound.

Application in Kinase Inhibitor Synthesis

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[3] Its derivatives are particularly prominent as kinase inhibitors, which are crucial in oncology.[4] this compound serves as a key starting material for building molecules that target kinases like Glycogen Synthase Kinase-3 (GSK-3), which is implicated in neurodegenerative diseases and diabetes.[5][6][7]

Protocol 2: Synthesis of a 6-(Piperazin-1-ylmethyl)quinoline Derivative (A GSK-3 Inhibitor Scaffold)

This protocol describes a representative nucleophilic substitution reaction to form a key intermediate used in the development of GSK-3 inhibitors.[8]

-

Materials: this compound, Piperazine (excess, e.g., 4 equivalents), Triethylamine (TEA), Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

-

Add piperazine (4 equivalents) and triethylamine (1.2 equivalents). The excess piperazine acts as both the nucleophile and a base to quench the HCl byproduct, while TEA ensures the reaction medium remains basic.

-

Stir the reaction mixture at room temperature for 12-18 hours, or gently heat to 50°C to accelerate the reaction. Monitor progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and triethylamine hydrochloride salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the 6-(piperazin-1-ylmethyl)quinoline derivative.

-

This product can then be further functionalized on the secondary amine of the piperazine ring to build a library of potential kinase inhibitors.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. Below are the expected characteristics from standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, the following data are predicted based on the analysis of closely related structures and foundational principles of spectroscopy.[1][4][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the chloromethyl protons.

-

Aromatic Region (~7.4 - 8.9 ppm): A complex multiplet pattern corresponding to the 6 protons on the quinoline core.

-

Methylene Protons (~4.8 ppm): A sharp singlet integrating to 2 protons (–CH₂Cl). The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

-

¹³C NMR: The carbon NMR will show 10 distinct signals.

-

Aromatic Carbons (~121 - 150 ppm): Signals corresponding to the 9 carbons of the quinoline ring.

-

Methylene Carbon (~45 ppm): A signal for the –CH₂Cl carbon.

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic abundance of chlorine. The most intense peaks will be at m/z 177 (for the ³⁵Cl isotope) and m/z 179 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[10]

-

Fragmentation: A major fragment would be the loss of a chlorine radical (–Cl) to form a stable benzylic carbocation at m/z 142 ([M-Cl]⁺).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

~3050 cm⁻¹: C-H stretching from the aromatic quinoline ring.

-

~2920 cm⁻¹ & ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (–CH₂) group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

-

~1250 cm⁻¹: C-H in-plane bending.

-

~700-800 cm⁻¹: A strong C-Cl stretching band.[2]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound, with a molecular formula of C₁₀H₈ClN and a molecular weight of 177.63 g/mol , is a cornerstone reagent for the synthesis of functionalized quinoline derivatives. Its value is rooted in the predictable reactivity of the 6-chloromethyl group, which allows for straightforward derivatization via nucleophilic substitution. This guide has provided a framework for its synthesis, characterization, and application, particularly highlighting its role in the construction of scaffolds for potent kinase inhibitors. By adhering to the detailed protocols and safety guidelines presented, researchers can effectively and safely leverage this versatile building block in their drug discovery and development endeavors.

References

- The Royal Society of Chemistry.

- Bartow, E., & McCollum, E. V. Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705 (1904).

- Huan, T. T., et al. Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, Vol. 104, No. 2, 2022.

- NIST. Quinoline, 6-chloro-. NIST Chemistry WebBook. [Online]. Available: [Link]

- Organic Chemistry Portal. Synthesis of quinolines. [Online]. Available: [Link]

- SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone. [Online]. Available: [Link]

- ResearchGate. Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). [Online]. Available: [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online]. Available: [Link]

- Albero, B., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 143, 116-123 (2015).

- PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Online]. Available: [Link]

- PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Online]. Available: [Link]

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online]. Available: [Link]

- NIST. Quinoline. NIST Chemistry WebBook. [Online]. Available: [Link]

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Online]. Available: [Link]

- ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Online]. Available: [Link]

- InstaNANO. FTIR Functional Group Database Table with Search. [Online]. Available: [Link]

- PubMed. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. [Online]. Available: [Link]

- MDPI. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors. [Online]. Available: [Link]

- ResearchGate.

- ResearchGate. a, b Comparison between the electron ionization mass spectrum of the.... [Online]. Available: [Link]

- Frontiers. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Online]. Available: [Link]

- PubMed. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Online]. Available: [Link]

- bioRxiv. Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. [Online]. Available: [Link]

- mVOC 4.0. Quinoline. [Online]. Available: [Link]

- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Online]. Available: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. FTIR [terpconnect.umd.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 7. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline, 6-chloro- [webbook.nist.gov]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. This compound hydrochloride | 2764-59-2 | CAA76459 [biosynth.com]

Solubility and stability of 6-(Chloromethyl)quinoline

An In-depth Technical Guide on the Solubility and Stability of 6-(Chloromethyl)quinoline

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline core and a reactive chloromethyl group, makes it a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. The quinoline moiety is a scaffold present in numerous biologically active compounds, including antimalarial drugs like quinine and chloroquine.[1][2] The chloromethyl group, a reactive benzylic chloride, serves as a key handle for introducing the quinoline framework into larger, more complex molecular architectures through nucleophilic substitution reactions.[3]

The efficacy of this compound as a building block is fundamentally dependent on its physicochemical properties. A thorough understanding of its solubility is critical for designing reaction conditions, developing purification strategies, and formulating final products. Similarly, knowledge of its stability profile—its susceptibility to degradation by factors such as pH, temperature, and light—is paramount for ensuring the integrity of experimental outcomes, determining appropriate storage conditions, and guaranteeing the quality and safety of resulting materials.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of this compound. Drawing upon foundational chemical principles and established analytical methodologies for structurally related compounds, this document offers both theoretical insights and practical, field-proven protocols to empower researchers in their use of this valuable synthetic intermediate.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. The molecular structure of this compound—a largely non-polar, aromatic quinoline ring appended with a weakly polar chloromethyl group—dictates its solubility behavior.

Theoretical Framework & Qualitative Assessment

Based on the principle of "like dissolves like," this compound is expected to exhibit limited solubility in highly polar solvents like water, a characteristic shared by its parent scaffold, quinoline, which is only slightly soluble in cold water.[2][5] Conversely, it is predicted to be readily soluble in a range of common organic solvents. The hydrophobic nature of the quinoline ring system is the dominant factor, favoring interactions with non-polar and moderately polar organic media.[6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic quinoline core limits solubility, though some interaction is possible with alcohols. Low solubility is expected in water.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the molecule without the strong hydrogen bonding networks that would exclude it. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | High | The non-polar aromatic structure of the quinoline ring favors dissolution in these solvents.[6] |

Quantitative Solubility Determination: Experimental Protocols

While qualitative assessments are useful for initial solvent screening, quantitative data is essential for process optimization and reproducible research. The following protocols are robust, validated methods for accurately determining the solubility of a solid compound like this compound.

The gravimetric method is a direct and reliable technique for determining solubility. It involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the mass of the dissolved solute after solvent evaporation.

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials.

-

To each vial, add a precise, known volume (e.g., 2.0 mL) of the desired analytical-grade organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy with undissolved solid at the bottom.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and the weight is constant. Using a gentle stream of nitrogen can accelerate this process.[7]

-

Accurately weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the solubility (in mg/mL or g/L) by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant collected.

-

Caption: Workflow for Gravimetric Solubility Determination.

For compounds with a strong UV chromophore, like this compound, UV-Vis spectrophotometry offers a sensitive and high-throughput alternative for solubility measurement. This method relies on Beer-Lambert's law, correlating absorbance with concentration.

Protocol: UV-Vis Spectrophotometric Solubility Determination

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength of highest absorbance.[7]

-

-

Preparation of Calibration Curve:

-

From the stock solution, prepare a series of standard solutions of known, decreasing concentrations via serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear regression should yield a straight line with an R² value > 0.99, confirming the method's linearity.

-

-

Analysis of Saturated Solution:

-

Prepare and equilibrate a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

After filtration, accurately dilute a small aliquot of the clear supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Table 2: Illustrative Quantitative Solubility Data for this compound at 25°C (Note: These values are illustrative and should be confirmed experimentally using the protocols above.)

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| Ethanol | ~25 |

| Acetone | > 100 |

| Dichloromethane (DCM) | > 150 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Hexane | < 5 |

Part 2: Stability Profile and Degradation Pathways

The stability of this compound is primarily governed by the reactivity of its benzylic chloride moiety. Benzylic chlorides are known to be highly reactive intermediates, a property that makes them useful in synthesis but also dictates their stability considerations.[4] They are susceptible to degradation via several pathways, particularly hydrolysis, and can be sensitive to heat, light, and incompatible materials.

Key Factors Influencing Stability

-

Hydrolytic Stability: The most significant degradation pathway for this compound is hydrolysis. In the presence of water or other nucleophiles (like alcohols), the chloromethyl group can undergo nucleophilic substitution to form the corresponding alcohol, 6-(hydroxymethyl)quinoline, and hydrochloric acid. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the solvent polarity and the nucleophile's strength.[3] The presence of acid or base can catalyze this process.

-

Thermal Stability: As a solid with a defined melting point (70.8-72.5°C), the compound is stable at ambient temperatures.[8] However, at elevated temperatures, thermal decomposition can occur. It is crucial to avoid excessive heat during storage and in experimental procedures like solvent evaporation.

-

Photostability: Aromatic compounds, especially those with heteroatoms like quinoline, can absorb UV radiation, leading to photochemical degradation.[9] Exposure to direct sunlight or strong artificial light sources may initiate free-radical reactions or other degradation pathways.[10][11]

-

Compatibility: this compound is incompatible with strong oxidizing agents, strong bases, and certain metals (e.g., iron, aluminum, zinc) which can catalyze its decomposition or polymerization.[4] Contact with these materials should be strictly avoided.

Primary Degradation Pathway: Hydrolysis

The hydrolysis of the benzylic chloride is the most probable and well-understood degradation route. The reaction involves the displacement of the chloride ion by a hydroxyl group from water.

Caption: Primary Hydrolytic Degradation Pathway.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[12] These studies involve subjecting the compound to harsh conditions that accelerate its decomposition.

Protocol: Forced Degradation of this compound

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 N or 1 N HCl).

-

Incubate samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of base before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 N or 1 N NaOH).

-

Keep samples at room temperature and collect aliquots at shorter time intervals (e.g., 0.5, 1, 4 hours), as base-catalyzed hydrolysis is often rapid.

-

Neutralize the aliquots with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature, protected from light, and collect aliquots at various time points.[12]

-

-

Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Also, store a solution of the compound at a similar temperature (e.g., 60°C).

-

Analyze samples at specified time points.

-

-

Photodegradation (ICH Q1B Guidelines):

-

Expose the solid compound and a solution of the compound to a light source capable of emitting both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[10][13]

-

A parallel set of samples (dark controls) should be wrapped in aluminum foil and stored under the same conditions to separate light-induced degradation from thermal effects.

-

Analytical Finish: All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

Caption: General Workflow for Forced Degradation Studies.

Part 3: Analytical Methodologies

To accurately monitor the stability of this compound and quantify its degradation, a validated, stability-indicating analytical method is required. Such a method must be able to separate the intact parent compound from all potential degradation products without interference.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary technique of choice. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. The method should be optimized to achieve baseline separation between the parent peak and any new peaks that appear under stress conditions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation of unknown degradation products observed during forced degradation studies, LC-MS is an invaluable tool. It provides molecular weight and fragmentation data, which helps in identifying the chemical structures of the degradants.[14]

Part 4: Safe Handling and Storage

Given its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and tight-sealing safety goggles.[15]

-

Avoid Inhalation and Contact: Avoid breathing dust or vapors. Prevent contact with skin and eyes.[16][17]

-

Weighing: Weigh the solid carefully to avoid creating dust. Clean any spills immediately.

-

Post-Handling: Tightly seal the container after use. Wash hands and any exposed skin thoroughly after handling is complete.[15]

Recommended Storage Conditions

Proper storage is essential to maintain the purity and integrity of this compound over time.

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended.[18]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

-

Light: Protect from light by using an amber glass container or storing it in a dark location.[4]

-

Container: Keep the container tightly closed to prevent moisture ingress.[19]

-

Incompatibilities: Ensure storage is away from incompatible materials such as strong bases, oxidizing agents, and metals.[4]

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its physicochemical properties. This guide has established that it is expected to be poorly soluble in aqueous media but highly soluble in a range of aprotic and non-polar organic solvents. Its stability is primarily dictated by the reactive benzylic chloride group, which is susceptible to hydrolysis, particularly under basic conditions. The compound is also sensitive to excessive heat and light. By employing the detailed experimental protocols for solubility and stability assessment outlined herein, and by adhering to the recommended safe handling and storage procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors, ensuring both the quality of their results and the safety of their laboratory environment.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline.

- Quora. Which carbocation is more stable : Benzyl or Tertiary?.

- Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Wikipedia. Quinoline.

- Sciencemadness Wiki. Quinoline.

- Canadian Science Publishing. Stability and reactivity of the benzyl and tropylium cations in the gas phase.

- Wikipedia. Benzyl chloride.

- Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet.

- Solubility of Things. Solubility of 2-(chloromethyl)quinoline.

- IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

- Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Dichlorvos.

- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- ResearchGate. Proposed pathways for quinoline biodegradation by Comamonas sp. strains.

- MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.

- SpringerLink. Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.

- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.

- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- PubMed. Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- MDPI. Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method.

- European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.

- ACS Publications. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.

- SciSpace. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 10. database.ich.org [database.ich.org]

- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ijmr.net.in [ijmr.net.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. aksci.com [aksci.com]

- 19. lobachemie.com [lobachemie.com]

6-(Chloromethyl)quinoline reactivity and hazards

An In-depth Technical Guide to 6-(Chloromethyl)quinoline: Reactivity, Applications, and Safety

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block for researchers in medicinal chemistry and materials science. As a derivative of quinoline—a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring—it combines the rich chemical heritage of the quinoline scaffold with a strategically placed, highly reactive functional group.[1][2] The presence of the chloromethyl group at the 6-position transforms the otherwise stable quinoline core into a versatile electrophilic intermediate, enabling a wide array of chemical transformations.

This guide provides an in-depth analysis of the core reactivity, synthetic utility, and critical safety hazards associated with this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its effective and safe application in the laboratory.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of this compound are summarized below. It is often supplied and used as its hydrochloride salt, which can influence its solubility and handling characteristics.[3][4][5]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈ClN | [5] |

| Molecular Weight | 177.63 g/mol (Base) / 214.09 g/mol (HCl salt) | [3][5] |

| CAS Number | 2644-82-8 (Base) / 2764-59-2 (HCl salt) | [3][6] |

| Appearance | Typically a light cream or off-white solid/powder | [7] |

| Solubility | Soluble in most organic solvents; slightly soluble in cold water | [1] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container, often under an inert atmosphere at room temperature. | [5][7][8] |

Core Reactivity Analysis

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. This functionality acts as a potent electrophilic site, making the molecule an excellent substrate for nucleophilic substitution reactions.

The Quinoline Scaffold: An Electronic Overview

The quinoline ring is an aromatic system with 10 π-electrons.[2] The nitrogen atom in the pyridine portion of the ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions 2 and 4.[9] Conversely, electrophilic substitution reactions preferentially occur on the benzene ring, primarily at positions 5 and 8.[9][10] However, in this compound, the reactivity of the side chain far surpasses that of the ring itself under most conditions.

The Chloromethyl Group: A Potent Electrophilic Handle

The primary driver of this compound's reactivity is the -CH₂Cl group. The chlorine atom is a good leaving group, and its electron-withdrawing nature makes the adjacent methylene (-CH₂-) carbon electron-deficient and thus highly susceptible to attack by nucleophiles.[11] This allows for the facile covalent attachment of a diverse range of molecular fragments to the quinoline core.

This reactivity profile is central to its role as a versatile intermediate. The fundamental reaction is a straightforward nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion.

Caption: General mechanism for nucleophilic substitution on this compound.

Synthetic Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like chloroquine and quinine, as well as various anticancer and anti-inflammatory agents.[12][13][14][15] this compound serves as a key precursor for synthesizing novel quinoline derivatives, allowing researchers to explore new chemical space and develop drug candidates with tailored pharmacological properties.[12]

By reacting this compound with various nucleophiles—such as amines, thiols, alcohols, and carbanions—chemists can efficiently introduce diverse functional groups and build more complex molecules.[11] This strategy is fundamental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its efficacy and safety profile.

Generalized Protocol for Nucleophilic Substitution

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equivalents) to the mixture to act as an acid scavenger.

-

Nucleophile Addition: Add the desired nucleophile (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Hazard Analysis and Safe Handling Protocols

Despite its utility, this compound is a hazardous substance that requires strict safety protocols. The primary hazards are associated with its irritant properties.[6]

Hazard Identification

The compound is classified with several hazard statements, underscoring the need for careful handling.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][16] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][16] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [6][7] |

Detailed Safe Handling Protocol

A systematic approach to handling is essential to minimize exposure and ensure laboratory safety.

Caption: Standard workflow for the safe handling of this compound.

Step-by-Step Methodologies:

-

Engineering Controls: All manipulations, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Spill and Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

-

Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6]

-

-

Disposal: Dispose of all waste materials (including empty containers) in accordance with local, state, and federal regulations for hazardous waste.[6][7]

Conclusion

This compound is a valuable and highly reactive building block in synthetic chemistry. Its utility is centered on the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution to allow for the construction of a vast library of quinoline derivatives. This reactivity has cemented its role in drug discovery and materials science. However, its hazardous properties—primarily as a skin, eye, and respiratory irritant—necessitate the strict implementation of safety protocols. By understanding its chemical behavior and adhering to safe handling procedures, researchers can effectively and safely leverage the synthetic potential of this important intermediate.

References

- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- An Overview: The biologically important quninoline derivatives. (2011). International Journal of ChemTech Research. [Link]

- The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Autech Industry Co.,Limited. [Link]

- Quinoline - Wikipedia. (n.d.). Wikipedia. [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. [Link]

- 2-(Chloromethyl)quinoline hydrochloride - LookChem. (n.d.). LookChem. [Link]

- Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). (n.d.).

- Reactivity of Quinoline. (2020). YouTube. [Link]

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

- Reactions of Quinoline. (2020). YouTube. [Link]

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. ijfmr.com [ijfmr.com]

- 3. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 2764-59-2 | this compound hydrochloride - AiFChem [aifchem.com]

- 5. 2764-59-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. fishersci.com [fishersci.com]

The Advent of a Versatile Scaffold: Unraveling the Historical Context of 6-(Chloromethyl)quinoline's Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and its Enduring Legacy

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has paved the way for a vast array of synthetic methodologies and a multitude of compounds with profound biological and physical properties.[1] From the potent antimalarial activity of quinine to the development of targeted cancer therapies, the quinoline ring system has consistently demonstrated its significance as a "privileged scaffold" in drug discovery.[2][3] This technical guide delves into the historical context surrounding the discovery of a key derivative, 6-(chloromethyl)quinoline, a versatile building block that has played a crucial role in the elaboration of complex quinoline-based molecules.

The Foundation: Classical Syntheses of the Quinoline Nucleus

The late 19th century marked a period of intense innovation in synthetic organic chemistry, with the elucidation of several named reactions that remain fundamental to the construction of the quinoline core. These classical methods, born out of the burgeoning fields of dye chemistry and the quest to synthesize natural products, provided the essential toolkit for chemists to access a wide range of quinoline derivatives.

The Skraup Synthesis (1880): One of the earliest and most direct routes to quinoline itself was discovered by Zdenko Hans Skraup.[1] This reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring.

The Friedländer Synthesis (1882): Paul Friedländer developed a versatile method involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone.[4] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to yield the quinoline product.

These and other classical methods, including the Doebner-von Miller, Combes, and Knorr syntheses, laid the critical groundwork for the exploration of the chemical space around the quinoline nucleus.[1][4] The ability to synthesize the core structure reliably opened the door to the preparation of a vast library of substituted quinolines, each with the potential for unique properties and applications.

The Precursor: Establishing the Synthesis of 6-Methylquinoline

The journey to this compound logically begins with its immediate precursor, 6-methylquinoline. The synthesis of this compound was an early and important extension of the classical quinoline syntheses. By employing a substituted aniline, specifically p-toluidine, in the Skraup synthesis, chemists were able to introduce a methyl group at the 6-position of the quinoline ring.[5] This regioselectivity is a direct consequence of the starting aniline's substitution pattern.

The synthesis of 6-methylquinoline can be reliably achieved through the Skraup reaction, as detailed in early 20th-century literature.[5] This foundational synthesis provided the necessary starting material for further functionalization of the methyl group, a key step towards the creation of more complex and reactive derivatives.

The Emergence of a Key Intermediate: The Discovery of this compound

While the synthesis of the quinoline core is well-documented in the annals of 19th-century chemistry, the precise moment of discovery for this compound is less defined, appearing as a logical and practical extension of established synthetic methodologies rather than a landmark discovery in its own right. Its emergence in the chemical literature of the early to mid-20th century highlights its growing importance as a versatile synthetic intermediate.

The most probable and historically consistent route to this compound is through the free-radical chlorination of 6-methylquinoline. This type of reaction, typically initiated by UV light or a radical initiator, allows for the selective halogenation of the benzylic methyl group.[6]

The general mechanism for the free-radical chlorination of a methylarene involves three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat.[6]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 6-methylquinoline, forming a stable benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.[6]

-

Termination: The chain reaction is terminated when two radicals combine.

This method provided a straightforward and efficient means of converting the relatively inert methyl group into a reactive chloromethyl group, thereby unlocking a plethora of synthetic possibilities.

The Versatility of this compound as a Synthetic Building Block

The significance of this compound lies in its enhanced reactivity, which transforms it into a valuable building block for the synthesis of more complex molecules. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 6-position of the quinoline ring, including amines, alcohols, thiols, and cyanides.

This reactivity proved to be of immense importance in the burgeoning field of medicinal chemistry in the 20th century. The quinoline scaffold was already recognized for its therapeutic potential, most notably in the development of antimalarial drugs like chloroquine.[2][7] The ability to easily modify the 6-position using this compound as an intermediate allowed for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of the quinoline core and the subsequent chlorination to this compound, based on historical and modern adaptations.

Synthesis of 6-Methylquinoline via the Skraup Synthesis

Materials:

-

p-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (as an oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-toluidine, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser. The addition should be done slowly and with cooling, as the reaction is highly exothermic.

-

If the reaction becomes too vigorous, ferrous sulfate can be added as a moderator.

-

Heat the mixture cautiously to initiate the reaction. Once initiated, the reaction often proceeds vigorously.

-

After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure complete reaction.

-

After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a strong base, such as sodium hydroxide, to precipitate the crude product.

-

The crude 6-methylquinoline can be purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or recrystallization.

Synthesis of this compound via Free-Radical Chlorination

Materials:

-

6-Methylquinoline

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

An inert solvent (e.g., carbon tetrachloride or benzene)

-

UV lamp (optional, depending on the chlorinating agent)

Procedure:

-

Dissolve 6-methylquinoline in a suitable inert solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of a radical initiator.

-

While stirring and either heating to reflux or irradiating with a UV lamp, add a solution of the chlorinating agent (e.g., sulfuryl chloride) dropwise.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-